Pentanoic acid, 5-((iodoacetyl)amino)-
Description
Nuclear Magnetic Resonance Spectroscopy
The ¹H-NMR spectrum (500 MHz, D₂O) exhibits distinct signals:
- δ 1.45–1.70 ppm : Multiplet for methylene protons (-CH₂-) in the pentanoic chain.
- δ 3.25 ppm : Triplet for the amide-adjacent methylene group (-CH₂-NH-).
- δ 4.10 ppm : Singlet for the iodoacetyl methylene group (-CH₂-I).
¹³C-NMR data confirm the presence of the carbonyl carbons (amide: δ 170.2 ppm; carboxylic acid: δ 175.6 ppm) and the iodoacetyl carbon (δ 35.1 ppm).
Infrared Spectroscopy
The IR spectrum (ATR-FTIR) shows characteristic absorptions:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at 301.00438 m/z ([M+H]⁺), consistent with the theoretical mass. Fragmentation patterns include:
- Loss of HI (Δm/z = 127.9), yielding a fragment at 173.1 m/z.
- Cleavage of the amide bond , producing ions at 116.0 m/z (pentanoic acid fragment) and 185.0 m/z (iodoacetyl-amine fragment).
Table 3: Key Spectral Signatures
| Technique | Key Peaks/Bands | Assignment |
|---|---|---|
| ¹H-NMR | δ 4.10 ppm (singlet) | -CH₂-I group |
| IR | 510 cm⁻¹ | C-I bond vibration |
| HRMS | 301.00438 m/z ([M+H]⁺) | Molecular ion confirmation |
Properties
CAS No. |
63984-35-0 |
|---|---|
Molecular Formula |
C7H12INO3 |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-[(2-iodoacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H12INO3/c8-5-6(10)9-4-2-1-3-7(11)12/h1-5H2,(H,9,10)(H,11,12) |
InChI Key |
PLSYLDNESMRITA-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)CI)CC(=O)O |
Canonical SMILES |
C(CCNC(=O)CI)CC(=O)O |
Synonyms |
2-amino-5-iodoacetamidovaleric acid AIAVA |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent-Specific Properties
Key Observations:
- Reactivity : The iodoacetyl group in the target compound enables selective thiol coupling, distinguishing it from the inert Boc group in and the receptor-binding phenylcyclohexylamine in .
- Stability : Boc-protected derivatives (e.g., ) exhibit enhanced stability in basic environments compared to the light-sensitive iodoacetyl group, which may degrade under prolonged storage.
Pharmacological and Biochemical Relevance
Key Observations:
- The phenylcyclohexylamino derivative in demonstrated high correlation (r² = 0.80) with pharmacological receptor binding assays, emphasizing the importance of aromatic substituents in receptor interactions.
- In contrast, the iodoacetyl group’s utility lies in covalent bonding rather than receptor affinity, highlighting divergent applications.
Preparation Methods
Reaction Mechanism
This method involves the nucleophilic substitution of the amino group in 5-AVA with iodoacetyl chloride, forming a stable amide bond. The reaction is performed under anhydrous conditions to minimize hydrolysis of the acid chloride.
Reagents :
-
5-Aminopentanoic acid (5-AVA)
-
Iodoacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure :
-
Dissolve 5-AVA (1.0 eq) in anhydrous DCM under nitrogen.
-
Add TEA (2.5 eq) as a base to scavenge HCl.
-
Slowly add iodoacetyl chloride (1.2 eq) at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with water, extract with DCM, and purify via column chromatography (silica gel, 5% MeOH in DCM).
Yield : 65–78%.
Key Considerations :
-
Anhydrous conditions are critical to avoid side reactions.
Carbodiimide-Mediated Coupling (EDC/NHS)
Reaction Mechanism
Iodoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming an NHS ester that reacts with 5-AVA’s primary amine.
Reagents :
-
5-AVA
-
Iodoacetic acid
-
EDC and NHS
-
MES buffer (pH 6.0)
Procedure :
-
Dissolve iodoacetic acid (1.2 eq) in MES buffer.
-
Add EDC (1.5 eq) and NHS (1.5 eq), stir for 15 minutes to activate.
-
Add 5-AVA (1.0 eq) and adjust pH to 7.5 with NaOH.
-
Stir for 24 hours at 4°C.
Yield : 60–70%.
Key Considerations :
-
Avoid amine-containing buffers (e.g., Tris) to prevent competition.
-
Hydrolysis of the NHS ester limits reaction efficiency at higher pH.
Solid-Phase Synthesis with Fmoc Protection
Reaction Mechanism
This method uses Fmoc-protected 5-AVA to selectively react with iodoacetic acid, followed by deprotection.
Reagents :
-
Fmoc-5-aminopentanoic acid
-
Iodoacetic acid
-
PyBOP (activation reagent)
-
Piperidine (for deprotection)
Procedure :
-
Activate iodoacetic acid (1.5 eq) with PyBOP (1.5 eq) in DMF.
-
Add Fmoc-5-AVA (1.0 eq) and stir for 2 hours.
-
Remove Fmoc group with 20% piperidine in DMF.
Yield : 70–85%.
Key Considerations :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Iodoacetyl Chloride | Anhydrous, 0–25°C | 65–78% | High purity; scalable | Moisture-sensitive reagents |
| EDC/NHS | Aqueous, pH 6–7.5 | 60–70% | Mild conditions; no organic solvents | Competing hydrolysis; lower yield |
| Solid-Phase (Fmoc) | DMF, room temperature | 70–85% | High selectivity; minimal side products | Requires specialized resin handling |
Critical Parameters for Optimization
-
pH Control : EDC/NHS reactions require pH 6–7.5 for optimal activation.
-
Solvent Choice : DCM or DMF ensures solubility of hydrophobic intermediates.
-
Light Sensitivity : Iodoacetyl compounds degrade under light; use amber glassware.
Applications and Derivatives
Q & A
Q. How is the compound applied in site-specific protein labeling, and what pitfalls should be avoided?
- Answer : React with free cysteine residues at pH 7.4 (30 min, 25°C). Avoid excess reagent to prevent off-target lysine acylation. Quench unreacted iodoacetyl groups with β-mercaptoethanol. Confirm labeling efficiency via SDS-PAGE with fluorescent tags or Western blot .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for iodoacetyl coupling?
- Answer : Variations often arise from iodine’s light sensitivity or residual moisture. Standardize reaction conditions: pre-dry solvents over molecular sieves, use fresh iodoacetic acid, and minimize ambient light exposure. Report yields with detailed experimental logs (e.g., humidity levels, reagent lot numbers) .
Q. Why do cytotoxicity assays show variability across cell lines?
- Answer : Differences in cellular glutathione levels (which scavenge iodoacetyl groups) or membrane permeability. Pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and standardize cytotoxicity readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
